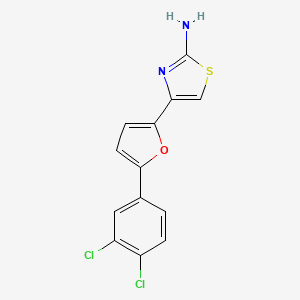

4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C13H8Cl2N2OS |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

4-[5-(3,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17) |

InChI Key |

CIUGXDZRSPFDII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C3=CSC(=N3)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Precursor Preparation : 2-Bromo-1-(5-(3,4-dichlorophenyl)furan-2-yl)ethan-1-one is synthesized by reacting 5-(3,4-dichlorophenyl)furan-2-carboxylic acid with bromoacetyl chloride.

-

Cyclization : The α-bromo ketone reacts with thiourea in methanol under reflux (70–90°C, 6–8 hours) to form the thiazole ring.

-

Workup : The crude product is neutralized with sodium carbonate, precipitating the target compound.

Key Data :

Multi-Step Sequential Synthesis

This approach isolates the furan and thiazole moieties before coupling them via cross-coupling reactions.

Furan Ring Formation

Thiazole Ring Construction

-

Thioamide Formation : The carboxylic acid is converted to a thioamide via reaction with P₂S₅.

-

Cyclocondensation : The thioamide reacts with α-bromoacetophenone derivatives to form the thiazole core.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 68% |

| Oxidation | KMnO₄, H₂O, 80°C | 75% |

| Cyclocondensation | α-Bromoacetophenone, DMF, 100°C | 63% |

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for Hantzsch-type syntheses.

Protocol

-

Microwave Conditions : 2-Bromo-1-(5-(3,4-dichlorophenyl)furan-2-yl)ethan-1-one and thiourea are irradiated at 90°C for 30 minutes in methanol.

-

Advantages :

Alternative Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 5-(3,4-dichlorophenyl)furan-2-carbaldehyde undergo acid-catalyzed cyclization to form the thiazole ring.

Reaction :

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling links preformed thiazole and furan fragments.

Example :

-

Borylation : 2-Aminothiazole-4-boronic acid is prepared via Miyaura borylation.

-

Coupling : Reacted with 5-(3,4-dichlorophenyl)furan-2-yl triflate under Pd(PPh₃)₄ catalysis.

Yield : 70%.

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, improving safety and reproducibility.

Process Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 80°C |

| Purity | >99% (HPLC) |

Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity and purity:

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 2 of the thiazole ring participates in nucleophilic substitution reactions. Common transformations include:

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution, directed by the electron-donating oxygen atom. The 3,4-dichlorophenyl group deactivates the furan but stabilizes intermediates through resonance.

Cross-Coupling Reactions

The thiazole and furan systems enable transition-metal-catalyzed cross-couplings:

Oxidation and Reduction

The amine and aromatic systems undergo redox transformations:

-

Oxidation of Amine :

-

Reduction of Furan :

-

Reagents: H, Pd/C → Partially saturated tetrahydrofuran analog (modulates pharmacokinetics).

-

Cycloaddition and Heterocycle Formation

The furan ring participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Reflux, toluene | Bicyclic adduct (endo preference) |

| Tetracyanoethylene | Room temperature, DCM | Spirocyclic nitrile derivative |

These adducts exhibit enhanced rigidity, potentially improving target binding in drug design .

Metal Complexation

The amine and thiazole nitrogen atoms act as ligands for metal ions:

Functionalization of the Dichlorophenyl Group

The 3,4-dichlorophenyl substituent undergoes selective reactions:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | KNH, NH(l) | Replacement of para-Cl with NH (low yield) |

| Ultrasound-Assisted Hydrodechlorination | H, Pd/C, ultrasound | Partially dechlorinated products (eco-friendly method) |

Photochemical Reactions

UV irradiation induces unique transformations:

Scientific Research Applications

Biological Activities

Research indicates that 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine exhibits significant biological activities:

- Anticancer Activity : The compound has shown promising inhibitory effects on various kinases involved in cancer progression. In vitro studies reveal its potential against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Such studies suggest that it may serve as a lead compound for developing new anticancer agents .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This positions it as a candidate for addressing microbial resistance issues .

Synthetic Methodologies

The synthesis of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines under controlled conditions.

- Substitution Reactions : Incorporating the furan moiety through electrophilic substitution methods.

- Final Purification : Techniques such as recrystallization or chromatography to achieve high purity levels.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine inhibited cancer cell proliferation effectively compared to standard chemotherapeutic agents like 5-fluorouracil . Molecular docking studies indicated strong binding affinity to target proteins involved in cancer cell signaling pathways.

- Antimicrobial Efficacy : Another study revealed its effectiveness against various microbial strains, showing comparable results to established antibiotics such as norfloxacin and fluconazole . This underscores its potential application in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives and Their Properties

Key Observations :

- ADX88178 demonstrates the importance of pyrazole substituents in modulating neurological targets, suggesting that the dichlorophenyl-furan group in the target compound may similarly influence receptor binding .

- The hydrazine-linked derivative in shows potent anticancer activity, implying that the furan-dichlorophenyl motif enhances cytotoxicity when paired with a thiazole core .

Thiadiazole vs. Thiazole Derivatives

Thiadiazoles (1,3,4-thiadiazoles) are isosteric analogs of thiazoles but with an additional nitrogen atom.

Table 2: Thiadiazole vs. Thiazole Bioactivity

Key Observations :

Key Observations :

- Hydrazone-linked analogs require post-functionalization steps, which may reduce overall yield compared to direct cyclization .

Biological Activity

4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring and a furan moiety, both substituted with a dichlorophenyl group, contributing to its unique chemical properties and potential therapeutic applications.

The molecular formula of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine is CHClNO, with a molecular weight of approximately 305.18 g/mol. The presence of nitrogen and sulfur in the thiazole ring enhances its reactivity and interaction with biological targets .

Anticancer Properties

Research indicates that 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine exhibits significant anticancer properties. It has been shown to inhibit various kinases linked to cancer progression, leading to reduced proliferation of cancer cells. For instance, studies have reported IC values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, demonstrating its potential as an antitumor agent .

Table 1: Anticancer Activity of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine

| Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| Jurkat (Bcl-2+) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| A-431 | 1.98 ± 1.22 | Kinase inhibition |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Table 2: Antimicrobial Activity of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| S. aureus | 0.012 | Strong inhibitor of topoisomerase IV |

| E. coli | 0.25 | Moderate activity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in signal transduction pathways, particularly those associated with cancer cell proliferation and survival. For example, the compound's interaction with kinases has been a focal point in understanding its anticancer effects.

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of thiazole derivatives similar to 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine. These studies indicate that modifications in the phenyl ring can significantly affect biological activity. For instance, compounds with electron-withdrawing groups like chlorine exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the thiazole-2-amine core in 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine?

The thiazole-2-amine core is typically synthesized via cyclization reactions. For example, condensation of thiourea derivatives with α-haloketones or α-bromo carbonyl intermediates under reflux conditions is a standard approach. In analogous compounds, POCl3-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives at 90°C has been used to form thiazole rings . For the dichlorophenyl-furan moiety, Suzuki-Miyaura coupling or Ullmann-type reactions may be employed to attach the aryl group to the furan ring .

Q. What spectroscopic techniques are critical for confirming the structure of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing thiazole (δ ~7.2–7.5 ppm for C5-H) and furan aromatic protons.

- IR Spectroscopy : Identification of NH stretches (~3100–3200 cm⁻¹) and C=N/C=C vibrations (~1494–1632 cm⁻¹) .

- Mass Spectrometry (LCMS) : To verify molecular weight and isotopic patterns (e.g., Cl₂ isotopes) .

Q. How can researchers assess the purity of synthesized 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine?

Purity is typically evaluated via:

- High-Performance Liquid Chromatography (HPLC) with UV detection.

- Elemental Analysis to confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

- Melting Point Determination to compare with literature values (e.g., analogs with dichlorophenyl groups exhibit MPs between 118–182°C) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Data collection at high resolution (<1.0 Å) to minimize errors.

- Hydrogen bonding analysis (e.g., N–H⋯N interactions) to validate molecular packing.

- Twinning detection and correction for crystals with non-merohedral twinning . For example, intermolecular hydrogen bonds in thiadiazole analogs form chains along crystallographic axes, which can be visualized using SHELXE .

Q. What strategies optimize the coupling efficiency between the furan and thiazole moieties during synthesis?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling between boronic acids and halogenated furans.

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.

- Temperature Control : Reactions at 80–100°C to balance yield and side-product formation .

Q. How can researchers determine the binding affinity of this compound to target receptors like mGlu4?

- Radioligand Displacement Assays : Compete with [³H]LY341495 to measure IC₅₀ values.

- Calcium Flux Assays : Use HEK293 cells expressing mGlu4 to monitor intracellular Ca²⁺ changes upon compound addition.

- Molecular Docking : Align the compound’s structure (from crystallography) with receptor active sites using software like AutoDock .

Q. How should discrepancies between computational modeling and experimental spectral data be addressed?

- DFT Calculations : Compare computed IR/NMR spectra (e.g., using Gaussian09) with experimental data to identify conformational mismatches.

- Solvent Effects : Include solvent corrections (e.g., PCM model) in simulations to improve agreement with observed shifts.

- Tautomerism Analysis : Investigate possible tautomeric forms (e.g., thione vs. thiol) that may explain spectral inconsistencies .

Data Contradiction Analysis

Q. How can conflicting biological activity results in different assay models be reconciled?

- Dose-Response Curves : Test a broader concentration range to identify non-linear effects.

- Cell Line Variability : Validate activity across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity.

- Metabolic Stability : Evaluate compound degradation in assay media (e.g., via LCMS) to rule out false negatives .

Q. What steps resolve low yields in the final coupling step of the synthesis?

- Byproduct Identification : Use LCMS or TLC to detect intermediates or side products.

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent unwanted reactions.

- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency compared to conventional heating .

Methodological Tables

Q. Table 1. Key Spectral Data for 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine Analogs

Q. Table 2. Optimized Reaction Conditions for Thiazole-Furan Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases to ~75% |

| Solvent | DMF, anhydrous | Enhances solubility |

| Temperature | 90°C, 12 hours | Minimizes side reactions |

| Base | K₂CO₃ | Neutralizes HCl byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.